3-Chloro-5-hexylimidazolidine-2,4-dione
Description
3-Chloro-5-hexylimidazolidine-2,4-dione is a substituted imidazolidine derivative characterized by a six-membered heterocyclic core (imidazolidine-2,4-dione) with a chlorine atom at the 3-position and a hexyl chain at the 5-position. This compound belongs to the broader class of imidazolidine-diones, which are structurally related to bioactive molecules such as thiazolidinediones (e.g., antidiabetic drugs) and oxazolidinediones (e.g., fungicides like vinclozolin) .
Properties
CAS No. |
143995-77-1 |
|---|---|
Molecular Formula |
C9H15ClN2O2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-5-hexylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15ClN2O2/c1-2-3-4-5-6-7-8(13)12(10)9(14)11-7/h7H,2-6H2,1H3,(H,11,14) |
InChI Key |
FZNUPPZJBGTEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)N(C(=O)N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hexylimidazolidine-2,4-dione typically involves the reaction of hexylamine with chloroacetic acid, followed by cyclization with urea. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-hexylimidazolidine-2,4-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hexylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different imidazolidine derivatives with varying degrees of saturation.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
3-Chloro-5-hexylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hexylimidazolidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as energy production and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazolidine-2,4-dione scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The hexyl chain in the target compound likely increases logP compared to shorter alkyl (e.g., ethyl in IM-3) or aromatic substituents (e.g., phenyl in IM-7) .
- Polarity: Chloro (electron-withdrawing) and hexyl (electron-donating) groups create a dipole moment distinct from compounds with methoxy or amino substituents. DFT calculations in related imidazolidines show dipole moments ranging from 2.6–4.2 Debye .
- Solubility: Hexyl substitution may reduce aqueous solubility compared to polar derivatives (e.g., 3-amino or 5-methoxy groups) .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
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